1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one
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Overview
Description
1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a xanthene moiety, a piperidine ring, and a dihydropyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can modify the dihydropyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds .
Scientific Research Applications
1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylxanthene: A related compound with a similar xanthene moiety, used in various organic syntheses.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Another xanthene derivative with applications in catalysis.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Used in the preparation of complex organic molecules.
Uniqueness
1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions .
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-17-15-19(16-24(29)27(17)2)31-18-11-13-28(14-12-18)26(30)25-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)25/h3-10,15-16,18,25H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBMPIRAVSOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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